(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid

Catalog No.
S13886370
CAS No.
M.F
C18H17BrO4
M. Wt
377.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]p...

Product Name

(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid

IUPAC Name

(E)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enoic acid

Molecular Formula

C18H17BrO4

Molecular Weight

377.2 g/mol

InChI

InChI=1S/C18H17BrO4/c1-12-5-3-4-6-14(12)11-23-18-15(19)9-13(7-8-17(20)21)10-16(18)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b8-7+

InChI Key

SROQHVSSCXRJHO-BQYQJAHWSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=CC(=O)O)OC

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=C/C(=O)O)OC

The compound (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups. This compound features a prop-2-enoic acid backbone, substituted with a bromo group and a methoxy group on a phenyl ring, as well as a 2-methylbenzyl ether. Its structural complexity suggests potential for diverse biological interactions and applications in medicinal chemistry.

Involving this compound can be categorized into several types:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is significant for modifying its solubility and biological activity.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a good candidate for further functionalization.
  • Electrophilic Aromatic Substitution: The methoxy group on the aromatic ring can direct electrophiles to ortho or para positions, allowing for further derivatization of the compound.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The biological activity of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid is primarily assessed through pharmacological studies. Compounds with similar structures often exhibit various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the methoxy and bromo substituents may enhance its interaction with biological targets, potentially leading to significant therapeutic effects.

Biological assays are essential for determining the dosage-dependent effects of this compound, which may range from beneficial to toxic depending on concentration levels and specific biological contexts .

The synthesis of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-5-methoxyphenol and 2-methylbenzyl alcohol.
  • Synthetic Route:
    • Step 1: Bromination of 5-methoxyphenol to introduce the bromine substituent.
    • Step 2: Ether formation through nucleophilic substitution between the brominated phenol and 2-methylbenzyl alcohol.
    • Step 3: Formation of the prop-2-enoic acid moiety via a Wittig reaction or similar methodology.

This multi-step synthesis allows for the introduction of various substituents that can modify the compound's properties.

The applications of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead structure in drug discovery programs targeting inflammatory diseases or cancer.
  • Research Tool: It can be utilized in biochemical research to study enzyme interactions or receptor binding due to its unique structural features.
  • Material Science: The compound's properties may also lend themselves to applications in developing new materials with specific chemical functionalities.

Interaction studies are crucial for understanding how (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal insights into its mechanism of action and potential therapeutic targets.
  • Cellular Assays: Conducting cellular assays helps determine its efficacy and toxicity in living systems, providing valuable data for further development.
  • Computational Modeling: Utilizing quantitative structure–activity relationship (QSAR) models can predict how structural changes affect biological activity, guiding future modifications .

Several compounds share structural features with (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid, which allows for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABromo-substituted phenolAnti-inflammatoryLacks methoxy group
Compound BMethoxy-substituted phenolAnticancerNo ether linkage
Compound CSimple phenolic structureAntimicrobialLess complex

Uniqueness

The uniqueness of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid lies in its combination of both bromo and methoxy groups along with an ether linkage, which may enhance its solubility and bioactivity compared to simpler analogs.

The Knoevenagel-Doebner condensation is pivotal for constructing the α,β-unsaturated carboxylic acid moiety of the target compound. This reaction typically involves the base-catalyzed condensation of an aldehyde with malonic acid or its derivatives, followed by decarboxylation to yield cinnamic acid analogs. For the synthesis of (2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid, the aldehyde precursor 3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes condensation with malonic acid in the presence of a catalytic amine or ammonium salt.

Mechanistic Insights:

  • Base Activation: Pyridine or piperidine deprotonates malonic acid, generating a nucleophilic enolate.
  • Aldol Condensation: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration and Decarboxylation: Acidic workup induces dehydration to an α,β-unsaturated acid, with simultaneous loss of CO₂.

Optimization Strategies:

  • Solvent-Free Conditions: Green synthesis methods eliminate toxic solvents, employing microwave irradiation or ball milling to enhance reaction efficiency.
  • Catalyst Selection: Ammonium acetate or biodegradable amines (e.g., L-proline) improve yields (75–85%) compared to traditional pyridine (64–70%).

Comparative Data:

ConditionCatalystYield (%)Melting Point (°C)
TraditionalPyridine64.8130–132
Green SynthesisAmmonium Acetate75.0132–134

The stereoselective formation of the (E)-isomer is favored due to conjugation stabilization, critical for maintaining the compound’s bioactive conformation.

Palladium-Catalyzed Cross-Coupling Strategies for Brominated Aryl Substituents

The bromine substituent at the 3-position of the aromatic ring serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling. Suzuki-Miyaura and Heck reactions are particularly effective for introducing diverse aryl or alkenyl groups while preserving the methoxy and benzyloxy functionalities.

Suzuki-Miyaura Coupling:

  • Reagents: Arylboronic acids, Pd(dppf)Cl₂, and Cs₂CO₃ in DMF at 100°C.
  • Example: Coupling 3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl acrylate with 4-methylbenzylboronic acid yields biaryl derivatives with >80% efficiency.

Heck Reaction:

  • Application: Introduces alkenyl groups via reaction with methyl acrylate, forming key intermediates for carboxylate ester precursors.
  • Conditions: Pd(OAc)₂, PPh₃, and toluene under reflux.

Mechanistic Considerations:

  • Oxidative Addition: Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate.
  • Transmetallation: Boronic acid transfers its aryl group to Pd(II).
  • Reductive Elimination: Pd(0) regenerates, releasing the coupled product.

Yield Optimization:

Coupling TypeCatalyst SystemTemperature (°C)Yield (%)
Suzuki-MiyauraPd(dppf)Cl₂10085
HeckPd(OAc)₂11078

Ortho-Directional Effects in Electrophilic Aromatic Substitution Reactions

The methoxy and 2-methylbenzyloxy groups at the 5- and 4-positions of the phenyl ring exert strong ortho-directing effects, guiding electrophilic bromination to the 3-position. This regioselectivity is critical for installing the bromine substituent required for subsequent cross-coupling.

Directing Group Analysis:

  • Methoxy Group (-OCH₃): Activates the ring via electron donation (+M effect), directing electrophiles to ortho/para positions.
  • Benzyloxy Group (-OCH₂C₆H₄CH₃): Steric hindrance from the 2-methyl substituent favors para-direction relative to the methoxy group, leaving the ortho position open for bromination.

Bromination Protocol:

  • Reagents: Br₂ in acetic acid with FeBr₃ catalysis.
  • Regiochemical Outcome: Bromine selectively occupies the 3-position due to steric and electronic effects.

Substituent Influence on Reactivity:

SubstituentPositionDirecting EffectReactivity (Relative Rate)
-OCH₃5Ortho/Para1.8
-OCH₂C₆H₄CH₃4Para1.2

Phase-Transfer Catalysis in Alkoxybenzyl Protective Group Manipulations

The 2-methylbenzyloxy group is introduced via phase-transfer catalysis (PTC), enabling efficient alkylation of phenolic intermediates under mild conditions. This method avoids harsh acidic or basic environments that could degrade sensitive functionalities.

Protection Strategy:

  • Phenolic Substrate: 3-Bromo-5-methoxy-4-hydroxyphenyl acrylate.
  • Alkylation Agent: 2-Methylbenzyl bromide.
  • Catalyst: Tetrabutylammonium bromide (TBAB).
  • Conditions: K₂CO₃ in acetone at reflux.

Mechanism:

  • Ion Pair Formation: TBAB shuttles the alkoxide ion into the organic phase.
  • Nucleophilic Substitution: The phenoxide attacks 2-methylbenzyl bromide, yielding the protected ether.

Catalyst Efficiency:

CatalystReaction Time (h)Yield (%)
TBAB692
None2445

Deprotection Considerations:Hydrogenolysis with Pd/C and H₂ quantitatively removes the benzyl group without affecting the cinnamic acid backbone.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.03102 g/mol

Monoisotopic Mass

376.03102 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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